molecular formula C18H17N3O3S2 B11679598 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11679598
M. Wt: 387.5 g/mol
InChI Key: PEYHBHFHQOBPAO-VXLYETTFSA-N
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Description

The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide belongs to the class of benzothiazole-based acetohydrazides. Its core structure comprises a benzothiazole ring linked via a sulfanyl (-S-) group to an acetohydrazide moiety, which is further functionalized with an (E)-configured 2,4-dimethoxyphenyl methylidene group.

Properties

Molecular Formula

C18H17N3O3S2

Molecular Weight

387.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H17N3O3S2/c1-23-13-8-7-12(15(9-13)24-2)10-19-21-17(22)11-25-18-20-14-5-3-4-6-16(14)26-18/h3-10H,11H2,1-2H3,(H,21,22)/b19-10+

InChI Key

PEYHBHFHQOBPAO-VXLYETTFSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide, which is then reacted with 2,4-dimethoxybenzaldehyde under specific conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent discovery. the general principles of organic synthesis, such as maintaining purity and yield, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can alter the sulfanyl group, potentially forming sulfoxides or sulfones.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the hydrazide moiety can produce amines.

Scientific Research Applications

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzothiazole and hydrazide moieties. These interactions can modulate various biochemical pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aromatic Ring

The target compound’s 2,4-dimethoxyphenyl group can be compared to derivatives with alternative aryl substituents:

Compound Substituent Molecular Formula Key Features
Target compound 2,4-dimethoxyphenyl Likely C₁₉H₁₈N₃O₃S₂ Enhanced electron-donating effects from methoxy groups; potential for π-π interactions .
2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-[(E)-(4-ethoxyphenyl)methylene]acetohydrazide () 4-ethoxyphenyl C₁₈H₁₇N₃O₂S₂ Ethoxy group increases hydrophobicity; reduced steric hindrance vs. dimethoxy .
2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-[(E)-biphenyl-4-ylmethylidene]acetohydrazide () Biphenyl-4-yl C₂₂H₁₈N₃OS₂ Extended conjugation via biphenyl; higher molecular weight (MW: ~420 g/mol) .
2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide () 2-hydroxy-3-methoxyphenyl C₁₇H₁₅N₃O₃S₂ Hydroxy group introduces hydrogen-bonding capacity; altered solubility .

Key Observations :

  • Electron-Donating vs. In contrast, nitro or chloro substituents (e.g., ) would increase electrophilicity, altering reactivity .
  • Steric and Solubility Effects : The biphenyl group () introduces steric bulk, which may hinder membrane permeability but improve target specificity. Hydroxy groups () enhance hydrophilicity, impacting pharmacokinetics .

Comparison with Analogues :

  • : Used 2-(ethylsulfanyl)benzohydrazide and substituted benzaldehydes, yielding products with variable aryl groups.
  • : Introduced triazole rings via cyclization, demonstrating modularity in derivatization .

Physicochemical Properties and Stability

  • Lipophilicity : The 2,4-dimethoxy groups likely increase logP compared to hydroxy-substituted derivatives () but reduce it relative to biphenyl analogs ().
  • Crystallinity : Single-crystal X-ray data (e.g., ) confirm the (E)-configuration of analogous hydrazones, critical for stability and activity .
  • Spectroscopic Characterization : IR and NMR (1H, 13C) would show peaks for benzothiazole (C=S, ~1250 cm⁻¹), hydrazide (N-H, ~3200 cm⁻¹), and methoxy protons (δ 3.8–4.0 ppm) .

Biological Activity

The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide is a derivative of benzothiazole and hydrazone that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and relevant studies concerning this compound, emphasizing its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C19H19N3O3S2C_{19}H_{19}N_{3}O_{3}S_{2}. It features a benzothiazole moiety linked to a hydrazone structure, which is known to influence its biological activity.

Synthesis

The synthesis typically involves the reaction of 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide with substituted aldehydes. The method used often includes refluxing in organic solvents like ethanol or DMF under controlled conditions to yield the desired hydrazone derivatives.

Antimicrobial Activity

Recent studies have demonstrated that compounds derived from benzothiazole exhibit significant antimicrobial properties. For example:

  • Antibacterial and Antifungal Effects : Various derivatives have shown activity against both Gram-positive and Gram-negative bacteria. In vitro tests indicate that these compounds can inhibit the growth of pathogens at minimal inhibitory concentrations (MIC) as low as 50 µg/mL .

Anticancer Activity

Several studies have reported on the cytotoxic effects of benzothiazole derivatives against cancer cell lines:

  • Cytotoxicity Tests : The synthesized compounds were evaluated against tumorigenic cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). Results indicated selective cytotoxicity towards cancer cells while sparing normal cells, with IC50 values ranging from 28 ng/mL to 290 ng/mL for various derivatives .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes:

  • Tyrosinase Inhibition : Some analogs demonstrated potent inhibition of mushroom tyrosinase, an enzyme involved in melanin production. This property suggests potential applications in treating hyperpigmentation disorders .

Case Studies

StudyFindings
Study 1 Investigated the antimicrobial activity of various benzothiazole derivatives; found significant inhibition against multiple bacterial strains with MIC values around 50 µg/mL.
Study 2 Evaluated cytotoxic effects on MDA-MB-231 and SK-Hep-1 cell lines; certain derivatives showed selective toxicity with low IC50 values.
Study 3 Assessed enzyme inhibition; several compounds effectively inhibited tyrosinase activity, indicating potential in cosmetic applications for skin lightening.

The biological activities of the compound can be attributed to its ability to interact with various biological targets:

  • Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that these compounds can scavenge free radicals, contributing to their antioxidant properties .
  • Enzyme Interaction : The structural features allow for binding to active sites of enzymes like tyrosinase, leading to inhibition of their activity.

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